5-(Chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride
Overview
Description
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are found in a variety of specialized products, often fused with benzene derivatives, the so-called benzothiazoles . Thiazoles are a basic scaffold found in many natural compounds as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones .
Synthesis Analysis
A classical method for the synthesis of heterocyclic moiety based on thiazolo [4,5- d] thiazole involves the Jacobsen cyclization of thioamide to the corresponding 2,5-dimethyl- [1,3]thiazolo [4,5- d ] [1,3]thiazole .Molecular Structure Analysis
Thiazoles are members of the azoles, heterocycles that include imidazoles and oxazoles . Being planar thiazoles are characterized by significant pi-electron delocalization and have some degree of aromaticity, more so than the corresponding oxazoles .Chemical Reactions Analysis
The reaction of thiazole derivatives was carried out using aqueous potassium ferricyanide as an oxidant .Physical And Chemical Properties Analysis
Thiazole itself is a pale yellow liquid with a pyridine-like odor and the molecular formula C3H3NS . The thiazole ring is notable as a component of the vitamin thiamine (B1) .Scientific Research Applications
Reactivity and Structural Elucidation
- The compound 5-(Chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride, as part of the imidazo[2,1-b][1,3]thiazole class, has been studied for its reactivity, especially with hydrochloric acid in ethanol. Researchers have extensively analyzed its structure and reaction products using spectroscopic methods and X-ray crystal structure analysis (Andreani et al., 1997).
Synthesis and Anti-Inflammatory Activity
- The compound has been involved in the synthesis of other derivatives, particularly in the formation of ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylates, which have been evaluated for anti-inflammatory, analgesic, and antipyretic activities (Abignente et al., 1983).
Antimicrobial Applications
- Recent studies have synthesized new derivatives of imidazo[2,1-b]thiazoles showing potent antimicrobial activities against various strains, including candida strains. This highlights the compound's role in the development of new anti-infectious agents (Juspin et al., 2010).
Immunostimulatory Potential in Cancer Treatment
- There is significant interest in the use of derivatives of this compound in cancer treatment. One study noted its additive effect in prolonging remission of leukemia when used with other chemotherapeutic agents, attributing this to its potential immunostimulatory activity (Chirigos et al., 1975).
Antibacterial Activity of Derivatives
- Derivatives of 6-methylimidazo[2,1-b]thiazole, including 5-guanylhydrazone and thiocyanato-6-arylimidazo[2,1-b]-1,3, 4-thiadiazole-2-sulfonamide, have shown high antibacterial activity against common bacterial strains, comparable to other known antibiotics (Gadad et al., 2000).
Effect of Substituents on Chemical Reactions
- Research has also focused on the effect of various substituents on the thiazole moiety of the compound in chemical reactions. These studies provide insights into the compound's chemical behavior and potential applications (Billi et al., 2000).
Potential Antitumor Agents
- The rearrangement reactions of certain derivatives of the compound have been studied to create new potential antitumor agents. This demonstrates the compound's versatility in synthesizing new pharmacologically relevant molecules (Billi et al., 1999).
Synthesis of Other Heterocyclic Compounds
- The compound has been used as a starting material in the synthesis of various heterocyclic compounds, such as 6-chloromethyl-uracils and 1,3-thiazine derivatives, indicating its versatility in organic chemistry (Janietz et al., 1988).
Creation of New Pharmaceutical Compounds
- Research has involved the compound in the synthesis of various novel compounds with potential pharmaceutical applications, such as new functionalized imidazothiazoles and thiazolo[3,2‐a]pyrimidines (Peterlin-Mašič et al., 2000).
Antimicrobial Activity Synthesis
- The compound has been key in the synthesis of new derivatives with antimicrobial activities, further showcasing its role in the development of new antibacterial and antifungal agents (Ur et al., 2004).
Safety And Hazards
Future Directions
Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Future research may focus on the development of new thiazole-based compounds with potent antitumor, antioxidant, and antimicrobial activities .
properties
IUPAC Name |
5-(chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2S.ClH/c1-5-6(4-8)10-2-3-11-7(10)9-5;/h2-3H,4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHOQEXHWIYGDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride | |
CAS RN |
1351659-19-2 | |
Record name | 5-(chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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